Methyl 2-amino-2-(pyrazin-2-yl)acetate
Description
Methyl 2-amino-2-(pyrazin-2-yl)acetate is an organic compound featuring a pyrazine heterocycle substituted with an amino-acetate ester moiety. Pyrazine derivatives are notable for their roles in medicinal chemistry, particularly in antimicrobial and antitubercular agents (e.g., pyrazinamide) . This compound’s structure combines the hydrogen-bonding capability of the amino group with the electron-deficient pyrazine ring, making it a versatile intermediate for synthesizing pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 2-amino-2-pyrazin-2-ylacetate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)6(8)5-4-9-2-3-10-5/h2-4,6H,8H2,1H3 |
InChI Key |
UHKFCQMFEVCIRB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=NC=CN=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(pyrazin-2-yl)acetate typically involves the reaction of pyrazine-2-carboxylic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reactants, efficient catalysts, and advanced purification techniques to obtain the compound in high yield and purity. The process is designed to be cost-effective and scalable for commercial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(pyrazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Methyl 2-amino-2-(pyrazin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(pyrazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2-amino-2-(pyrazin-2-yl)acetate with structurally related esters and amino acid derivatives, highlighting key differences in substituents, physicochemical properties, and applications:
Key Observations:
Substituent Effects on Solubility: Pyrazine and pyridine rings introduce polarity but differ in electronic properties. Pyrazine’s electron-deficient nature may reduce solubility compared to phenyl or pyridin-3-yl analogs . Hydrochloride salts (e.g., Methyl 2-amino-2-(pyridin-3-yl)acetate HCl) significantly improve water solubility, critical for drug formulation .
Synthetic Routes :
- Pyrazine derivatives like Methyl 2-pyrazinecarboxylate are often synthesized via nucleophilic substitution or esterification of pyrazinecarboxylic acids .
- Thietan-3-yloxy-pyrimidine analogs (e.g., compound 1 in ) involve multi-step reactions with chloromethylthiirane, suggesting similar strategies for pyrazine analogs .
Pharmacological Potential: Pyrazine derivatives (e.g., pyrazinamide) are established in treating tuberculosis, implying that this compound could serve as a scaffold for novel antimycobacterial agents . Pyridine-substituted esters (e.g., ) are linked to antibiotic synthesis, highlighting structural versatility for targeting bacterial enzymes .
Stability and Storage :
- Esters like Methyl 2-pyrazinecarboxylate remain stable for years at -20°C, suggesting similar handling requirements for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
